Demethylwedelolactone

Catalog No.
S627978
CAS No.
6468-55-9
M.F
C15H8O7
M. Wt
300.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demethylwedelolactone

CAS Number

6468-55-9

Product Name

Demethylwedelolactone

IUPAC Name

1,3,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one

Molecular Formula

C15H8O7

Molecular Weight

300.22 g/mol

InChI

InChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H

InChI Key

LUTYTNLPIUCKBJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

demethylwedelolactone

Canonical SMILES

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O

The exact mass of the compound Demethylwedelolactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]. However, this does not mean our product can be used or applied in the same or a similar way.

Demethylwedelolactone (DWL) is a naturally occurring coumestan derivative and a primary bioactive constituent of Eclipta prostrata. Structurally distinguished from its more common analog, wedelolactone, by the absence of a methoxy group, DWL serves as a critical reference standard in phytochemical analysis and a foundational molecule in coumestan biosynthesis research [1]. In industrial and laboratory settings, DWL is primarily procured for comparative enzyme inhibition assays, structural-activity relationship (SAR) studies of anti-inflammatory pathways, and as a challenging, low-solubility baseline for advanced formulation development [2]. Its specific accumulation in root tissues makes it an indispensable marker for plant metabolomics, distinct from aerial-derived extracts.

While wedelolactone (WDL) is frequently used as a generic coumestan representative, substituting it for demethylwedelolactone fundamentally alters experimental outcomes in metabolomics, pharmacokinetics, and SAR profiling. DWL is the direct biosynthetic precursor to WDL; using WDL in pathway elucidation masks the final methylation step and skews root-versus-shoot tissue distribution data[1]. Furthermore, DWL possesses significantly lower baseline oral bioavailability than WDL, meaning that formulation matrices optimized for WDL will not accurately predict the in vivo delivery dynamics of unmethylated coumestans [2]. For rigorous SAR controls in protease inhibition or pharmacokinetic modeling, the exact unmethylated structure of DWL is non-negotiable [3].

Equipotent Serine Protease Inhibition Independent of Methylation

In comparative in vitro enzyme assays, demethylwedelolactone demonstrates highly potent serine protease inhibition that closely mirrors its methylated counterpart [1]. This confirms that the methoxy group on wedelolactone is not the primary driver of trypsin binding, establishing DWL as a fully active, unmethylated structural control for protease-targeted drug design.

Evidence DimensionTrypsin inhibition (IC50)
Target Compound Data3.0 μM
Comparator Or Baseline2.9 μM (Wedelolactone)
Quantified Difference0.1 μM difference, indicating statistically comparable inhibitory potency.
ConditionsIn vitro trypsin inhibition bioassay

Validates the procurement of DWL as an equipotent baseline for decoupling the effects of methylation from core coumestan activity in anti-inflammatory SAR studies.

Differentiated Pharmacokinetic Bioavailability for Formulation Testing

Pharmacokinetic profiling in rat models reveals a stark contrast in systemic exposure between coumestan analogs. Demethylwedelolactone exhibits significantly lower oral bioavailability (AUC) compared to wedelolactone[1]. This lower baseline absorption makes DWL a more rigorous challenge molecule for testing novel lipid-based or nanoparticle delivery systems designed to rescue poorly soluble natural products.

Evidence DimensionOral bioavailability (AUC) and systemic absorption
Target Compound DataLow systemic exposure / AUC
Comparator Or BaselineHigher oral bioavailability (Wedelolactone)
Quantified DifferenceStructurally driven reduction in AUC compared to the methylated analog, necessitating specialized delivery vehicles.
ConditionsIn vivo rat pharmacokinetic models following oral administration

Buyers developing advanced drug delivery vehicles must select DWL specifically to test formulation efficacy on low-solubility, unmethylated coumestan scaffolds.

Tissue-Specific Accumulation for Metabolomic Standardization

Transcriptomic and metabolomic mapping of Eclipta prostrata demonstrates highly compartmentalized biosynthesis of coumestans. Demethylwedelolactone accumulates predominantly in the root tissues, whereas the downstream methylated product, wedelolactone, is concentrated in the aerial shoots [1]. Consequently, DWL is the mandatory analytical standard for root-derived extracts.

Evidence DimensionTissue-specific metabolite accumulation
Target Compound DataPredominant accumulation in root tissues
Comparator Or BaselinePredominant accumulation in aerial/shoot tissues (Wedelolactone)
Quantified DifferenceDifferential spatial distribution dictates DWL as the primary root biomarker, whereas WDL marks aerial tissues.
ConditionsTissue-specific metabolite profiling of Eclipta prostrata

Procurement of DWL is essential for accurate standardization of root-specific herbal extracts and for validating the final enzymatic methylation step in coumestan biosynthesis.

Reference Standard for Root-Specific Phytochemical Analysis

Because DWL accumulates predominantly in the roots of Eclipta prostrata rather than the aerial shoots, it is the required reference standard for QA/QC laboratories validating root-derived herbal extracts and traditional medicines [1].

Structural-Activity Relationship (SAR) Control in Protease Inhibition

Given its near-identical trypsin inhibition IC50 compared to wedelolactone, DWL is utilized as a strict unmethylated control in SAR studies to prove that core coumestan binding to serine proteases is independent of methoxy group functionalization[2].

Challenge Molecule for Advanced Drug Delivery Formulations

Due to its exceptionally poor aqueous solubility and lower oral bioavailability compared to its methylated analog, DWL serves as an ideal 'worst-case' challenge compound for engineering novel surfactant, liposomal, or PEG-based delivery vehicles [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

300.02700259 Da

Monoisotopic Mass

300.02700259 Da

Heavy Atom Count

22

UNII

UXN2KXV8BB

Other CAS

6468-55-9

Wikipedia

Demethylwedelolactone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]

Dates

Last modified: 08-15-2023

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